molecular formula C34H24CaCl2N4O8S2 B12933550 calcium;3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate CAS No. 68189-24-2

calcium;3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate

Cat. No.: B12933550
CAS No.: 68189-24-2
M. Wt: 791.7 g/mol
InChI Key: WXNCKGDQVKFDFH-UHFFFAOYSA-L
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Description

Calcium;3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of the functional group R-N=N-R’, where R and R’ can be either aryl or alkyl. This particular compound is known for its vibrant color and is used in various applications, including as an indicator in complexometric titrations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium;3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate typically involves the diazotization of 2-hydroxy-1-naphthaldehyde followed by coupling with 3-chloro-4-methylbenzenesulfonic acid. The reaction is carried out under acidic conditions, usually with hydrochloric acid, and at low temperatures to ensure the stability of the diazonium salt .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Mechanism of Action

The compound exerts its effects primarily through its interaction with metal ions and biological molecules. The azo group can form complexes with metal ions, which is the basis for its use as an indicator in titrations. In biological systems, the compound can induce apoptosis in cancer cells by interacting with cellular proteins and disrupting normal cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Calcium;3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its combination of a naphthalene ring, azo group, and sulfonate group makes it particularly effective in its applications as an indicator and in biological research .

Properties

CAS No.

68189-24-2

Molecular Formula

C34H24CaCl2N4O8S2

Molecular Weight

791.7 g/mol

IUPAC Name

calcium;3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate

InChI

InChI=1S/2C17H13ClN2O4S.Ca/c2*1-10-14(18)8-12(25(22,23)24)9-15(10)19-20-17-13-5-3-2-4-11(13)6-7-16(17)21;/h2*2-9,21H,1H3,(H,22,23,24);/q;;+2/p-2

InChI Key

WXNCKGDQVKFDFH-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.CC1=C(C=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.[Ca+2]

Origin of Product

United States

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